molecular formula C17H22N2O3S B2778012 N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide CAS No. 2261031-50-7

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide

货号 B2778012
CAS 编号: 2261031-50-7
分子量: 334.43
InChI 键: HFMFERJNAQVDPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and progression of various B-cell malignancies, and TAK-659 has shown promising results in preclinical studies as a potential therapy for these diseases.

作用机制

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on the B-cell receptor (BCR) signaling pathway. This results in decreased activation of key signaling molecules such as AKT and ERK, leading to decreased survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit their migration and invasion. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to enhance the activity of other therapies such as venetoclax, suggesting potential synergistic effects in combination therapy.

实验室实验的优点和局限性

One advantage of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors.

未来方向

For research on N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify potential biomarkers of response. Additionally, combination therapy with other targeted agents or immunotherapies may be explored to further enhance its activity. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with these diseases.

合成方法

The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-methyl-3-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylmethylamine and sodium cyanide to produce the desired product.

科学研究应用

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells.

属性

IUPAC Name

N-[cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-8-9-14(10-16(12)23(2,21)22)17(20)19-15(11-18)13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMFERJNAQVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。